Ecdysone palmitate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

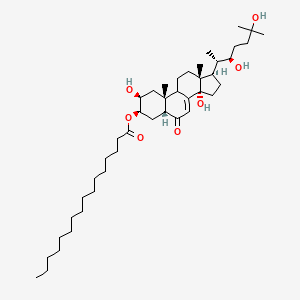

Ecdysone palmitate is a hexadecanoate ester and an ecdysteroid ester.

Aplicaciones Científicas De Investigación

Agricultural Applications

Insect Growth Regulation

Ecdysone palmitate has been studied for its role as an insect growth regulator (IGR). It mimics the natural ecdysteroids that control molting and metamorphosis in insects. Research shows that ecdysteroids can disrupt normal developmental processes in pest species, leading to reduced populations and improved crop yields.

- Case Study : A study demonstrated that this compound significantly reduced the survival rate of Spodoptera litura larvae when applied at specific concentrations. The compound interfered with the molting process, leading to developmental arrest and increased mortality rates .

| Insect Species | Concentration (mg/L) | Survival Rate (%) | Developmental Stage Affected |

|---|---|---|---|

| Spodoptera litura | 10 | 20 | Larval to pupal |

| Helicoverpa armigera | 5 | 30 | Larval to pupal |

Medical Applications

Potential Therapeutic Effects

this compound has been explored for its therapeutic properties in human medicine. Its ability to influence cellular processes makes it a candidate for various treatments.

- Antidiabetic Effects : Ecdysteroids have shown promise in enhancing insulin sensitivity and glucose metabolism. In animal models, administration of this compound resulted in lower blood glucose levels and improved metabolic profiles .

- Anabolic Effects : this compound may promote muscle growth and recovery. Studies indicate that it stimulates protein synthesis, potentially benefiting athletes and individuals undergoing rehabilitation .

| Application Area | Effect Observed | Study Reference |

|---|---|---|

| Antidiabetic | Reduced blood glucose levels | |

| Anabolic | Increased protein synthesis |

Biotechnological Applications

Gene Expression Regulation

this compound is utilized in biotechnology for its ability to regulate gene expression in transgenic systems. It serves as a ligand for the ecdysone receptor (EcR), allowing controlled expression of target genes.

- Transgenic Models : In Drosophila melanogaster, researchers have used this compound to induce specific gene expression at desired developmental stages, facilitating studies on gene function and development .

- Case Study : A research project employed this compound to control the expression of a reporter gene in transgenic flies, demonstrating its effectiveness as a tool for studying developmental biology .

Pharmacological Research

Exploration of Biological Activities

this compound's pharmacological properties are under investigation, particularly its effects on various biological pathways.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could have implications for aging and disease prevention .

- Neuroprotective Effects : Research indicates potential neuroprotective benefits, making it a candidate for further exploration in neurodegenerative disease therapies .

Propiedades

Fórmula molecular |

C43H74O7 |

|---|---|

Peso molecular |

703 g/mol |

Nombre IUPAC |

[(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate |

InChI |

InChI=1S/C43H74O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-39(47)50-38-28-34-36(45)27-33-32(41(34,5)29-37(38)46)21-25-42(6)31(22-26-43(33,42)49)30(2)35(44)23-24-40(3,4)48/h27,30-32,34-35,37-38,44,46,48-49H,7-26,28-29H2,1-6H3/t30-,31+,32?,34-,35+,37-,38+,41+,42+,43+/m0/s1 |

Clave InChI |

GLFFUXFTPFZULM-AQHFZAGCSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@H]2C(=O)C=C3C([C@]2(C[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)[C@@H](CCC(C)(C)O)O)O)C |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)C(CCC(C)(C)O)O)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.